Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 35173-29-6
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of CAS 35173-29-6
Executive Summary
CAS 35173-29-6, chemically identified as 3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile (also known as 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile), is a highly specialized organic intermediate[1]. Within the pharmaceutical manufacturing sector, it serves as the critical structural backbone for the synthesis of Chlophedianol (clofedanol), a centrally acting antitussive API (Active Pharmaceutical Ingredient) with secondary antihistaminic and local anesthetic properties[2].
This whitepaper provides an in-depth technical analysis of CAS 35173-29-6, detailing its physicochemical properties, upstream synthesis mechanisms, downstream API transformation, and the rigorous analytical protocols required to validate its integrity in drug development pipelines.
Physicochemical Profiling
Accurate characterization of CAS 35173-29-6 is essential for predicting its behavior during crystallization, storage, and downstream catalytic hydrogenation. The table below consolidates its core physical and chemical parameters[1].
| Property | Value / Description |
| Chemical Name | 3-(2-chlorophenyl)-3-hydroxy-3-phenylpropanenitrile |
| CAS Registry Number | 35173-29-6 |
| Molecular Formula | C₁₅H₁₂ClNO |
| Molecular Weight | 257.71 g/mol |
| Appearance | White to off-white crystalline compound |
| Melting Point | 88 – 91 °C |
| Solubility Profile | Soluble in polar aprotic and organic solvents (e.g., acetonitrile, dichloromethane, ethanol); Insoluble in water. |
| Structural Features | Contains a chiral center at the C3 position, a tertiary alcohol, and a terminal nitrile group. |
Mechanistic Chemistry & Upstream Synthesis
The synthesis of CAS 35173-29-6 is a multi-step process that relies on precise electrophilic aromatic substitution followed by a base-catalyzed nucleophilic addition[1].
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Friedel-Crafts Acylation: The process begins with o-chlorobenzoic acid, which is chlorinated using thionyl chloride ( SOCl2 ) to yield o-chlorobenzoyl chloride. This intermediate undergoes Friedel-Crafts acylation with benzene in the presence of aluminum trichloride ( AlCl3 ) to produce the key precursor, 2-chlorobenzophenone [1].
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Nucleophilic Addition: The critical step to form CAS 35173-29-6 involves the condensation of 2-chlorobenzophenone with acetonitrile. Because acetonitrile is a weak carbon acid (pKa ~25), a strong base like sodium amide ( NaNH2 ) is required to quantitatively deprotonate it, generating the highly reactive cyanomethyl anion[2]. This nucleophile attacks the sterically hindered carbonyl carbon of the benzophenone, forming an alkoxide intermediate that is subsequently protonated to yield the tertiary alcohol[1].
Figure 1: Synthetic workflow for CAS 35173-29-6 via nucleophilic addition.
Experimental Protocol: Base-Catalyzed Condensation
To ensure a self-validating and high-yield synthesis of CAS 35173-29-6, the following step-by-step methodology must be strictly adhered to, as adapted from established patent literature[2].
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Step 1: Carbanion Generation. Under a strict inert argon atmosphere, suspend sodium amide (1.2 eq) in anhydrous toluene. Cool the reaction vessel to 0 °C. Slowly add anhydrous acetonitrile dropwise.
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Causality Insight: The low temperature is critical to prevent the exothermic degradation of the cyanomethyl anion and to minimize the self-condensation (Thorpe reaction) of acetonitrile. NaNH2 is specifically chosen because its conjugate acid ( NH3 , pKa ~38) is significantly weaker than acetonitrile, ensuring irreversible and quantitative deprotonation.
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Step 2: Nucleophilic Attack. Introduce 2-chlorobenzophenone (1.0 eq) dropwise to the mixture. Allow the reaction to warm to room temperature and maintain continuous stirring for 12–15 hours[2].
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Causality Insight: The ortho-chloro substitution on the benzophenone ring creates massive steric bulk around the electrophilic carbonyl carbon. Standard reaction times are insufficient; the extended 12–15 hour window is mandatory to drive the sterically hindered addition to completion[2].
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Step 3: In-Process Control (IPC). Prior to quenching, sample the reaction mixture and analyze via HPLC. The reaction is only deemed complete when the 2-chlorobenzophenone peak area falls below 2%.
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Causality Insight: This self-validating checkpoint prevents the carryover of unreacted benzophenone, which co-crystallizes with the final product and is notoriously difficult to separate during downstream purification.
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Step 4: Quenching & Isolation. Carefully quench the reaction with ice-cold water. This neutralizes any unreacted NaNH2 and protonates the intermediate alkoxide to form the final tertiary alcohol. Extract the aqueous layer with dichloromethane, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Recrystallize from an ethanol/water matrix to achieve the target melting point of 88–91 °C[1].
Downstream Application: Transformation to Chlophedianol API
The primary industrial value of CAS 35173-29-6 lies in its transformation into the antitussive API, Chlophedianol. This requires a two-step reduction and methylation sequence[2].
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Catalytic Hydrogenation: The nitrile group of CAS 35173-29-6 is reduced to a primary amine (1-(2-chlorophenyl)-1-phenyl-3-aminopropan-1-ol). This is achieved using skeleton cobalt (Raney Cobalt) at 60–70 °C under 80–85 atm of pressure[2].
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Causality Insight: Why use skeleton cobalt instead of the industry-standard Palladium on Carbon (Pd/C)? Pd/C is highly prone to causing hydrodehalogenation (cleavage of the C-Cl bond). Skeleton cobalt selectively reduces the nitrile to the primary amine without stripping the critical ortho-chloro group from the aromatic ring[2].
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N-Methylation: The resulting primary amine undergoes reductive amination (typically via the Eschweiler-Clarke reaction using formaldehyde and formic acid) to yield the tertiary amine, Chlophedianol.
Figure 2: Downstream transformation of CAS 35173-29-6 to Chlophedianol API.
Analytical Characterization & Quality Control
To validate the purity of CAS 35173-29-6 and its downstream derivatives, High-Performance Liquid Chromatography (HPLC) is the gold standard.
According to established analytical frameworks for Chlophedianol derivatives, samples should be separated on an octadecylsilane (C18) column[]. The recommended mobile phase consists of a 70% acetonitrile and 30% aqueous buffer solution (containing 0.005M 1-octanesulfonic acid as an ion-pairing agent, 1% acetic acid, and 1% diethylamine to prevent peak tailing of basic amines)[]. The effluent is monitored using a spectrophotometric detector equipped with a 254-nm filter, which aligns perfectly with the UV absorbance maxima of the conjugated aromatic rings present in CAS 35173-29-6[].
References
- Title: CN101844989B - Preparation method for clofedanol and hydrochloride thereof Source: Google Patents URL
